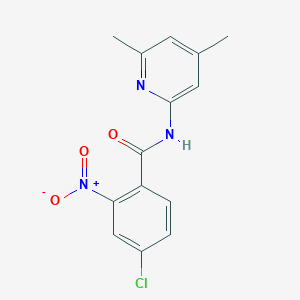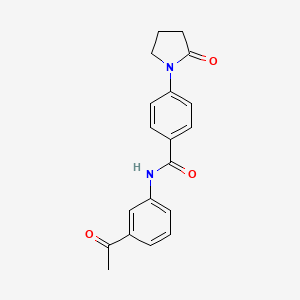
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been shown to exhibit unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of DMP 777 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, DMP 777 has been shown to inhibit the activity of NADH-quinone oxidoreductase, which is an enzyme involved in the electron transport chain of mitochondria. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DMP 777 has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, DMP 777 has been shown to exhibit anti-inflammatory activity, which could make it a valuable tool for studying the mechanisms of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DMP 777 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMP 777 is relatively easy to synthesize and purify, which makes it readily accessible to researchers.
However, there are also some limitations to using DMP 777 in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, DMP 777 has been shown to exhibit some toxicity in certain cell lines, which could limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving DMP 777. One area of interest is the development of new anti-cancer therapies based on the structure of DMP 777. Additionally, further research is needed to fully understand the mechanism of action of DMP 777 and its potential applications in other areas of scientific research, such as antibiotic development and inflammation. Overall, DMP 777 is a valuable tool for studying various biological processes and has the potential to lead to new discoveries in the field of scientific research.
Méthodes De Synthèse
The synthesis of DMP 777 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyridinecarboxaldehyde in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure DMP 777. This synthesis method has been well-established and has been used by many researchers to obtain high-quality DMP 777 for their experiments.
Applications De Recherche Scientifique
DMP 777 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of cancer research. DMP 777 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-8-5-9(2)16-13(6-8)17-14(19)11-4-3-10(15)7-12(11)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPQNZIDQUHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)




![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
